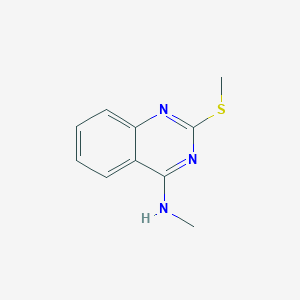

N-methyl-2-(methylsulfanyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

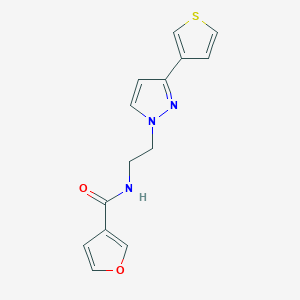

N-methyl-2-(methylsulfanyl)-4-quinazolinamine is a compound that falls within the broader class of quinazoline derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial properties. For instance, N2,N4-disubstituted quinazoline-2,4-diamines have shown promising activity against multidrug-resistant Staphylococcus aureus, with some derivatives exhibiting low toxicity and effective in vivo activity .

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex, involving multiple steps and various starting materials. For example, a 3-step synthesis starting from substituted isatoic anhydride was used to prepare substituted 3-(2-mercaptoethyl)quinazoline-2,4-diones, which showed immunostimulating activity . Another synthesis approach involved the S-arylation method to create a 2-benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, notable for its simplicity and high conversion rate . Similarly, a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, allowing access to various derivatives .

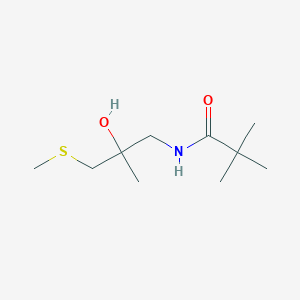

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using crystallography. For instance, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol revealed an almost planar methylsulfanylquinazoline group with an interplanar angle formed with the phenyl group . Another study reported the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, providing detailed empirical formula and unit cell parameters .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine produced 2-cyano-3-[2-(indol-3-yl)ethyl]-4(3H)-quinazolinones, which could further cyclize to form quinazolinocarboline alkaloids . Additionally, the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide in dimethylformamide yielded 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are crucial for their biological activity and potential as pharmaceutical agents. The antibacterial evaluation of these compounds often involves determining their minimum inhibitory concentrations (MICs) against various bacterial strains . The crystallographic analysis provides insights into the molecular geometry, which can be correlated with biological activity . Additionally, the synthesis methods can influence the physicochemical properties of the derivatives, which is essential for optimizing their pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-methyl-2-(methylsulfanyl)-4-quinazolinamine and its derivatives have been researched for their antimicrobial properties. Studies have shown that these compounds possess antibacterial activity against various species of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. Additionally, they have been tested against yeast and fungi, including Candida albicans and Aspergillus niger, showing promising antimicrobial potential (Al-Salahi et al., 2013).

Chemical Structure and Antiproliferative Bioactivity

The chemical and crystal structure of 4-methyl-2-quinazolinamine, a microbial alkaloid related to this compound, has been investigated. This study focused on its antiproliferative bioactivity, providing insights into the potential medical applications of these compounds (Vollmar et al., 2009).

Synthesis and Intramolecular Cyclization

Research has been conducted on the synthesis and intramolecular cyclization of related compounds, such as 2‐methylsulfanyl‐4‐oxo‐3(4H)‐quinazolinyl)acetohydrazide. This process offers insights into the chemical properties and potential applications of this compound in various chemical reactions (Burbulienė et al., 2006).

Synthesis and Reactivity

The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, highlights the chemical reactivity and potential for creating a variety of derivatives from this compound (Al-Salahi, 2010).

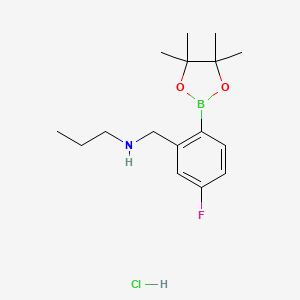

Synthesis from Fluorobenzonitriles

A study on the synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles under catalyst-free conditions further expands the understanding of the chemical synthesis pathways and applications of this compound (Feng & Wu, 2015).

Wirkmechanismus

Target of Action

N-methyl-2-(methylsulfanyl)quinazolin-4-amine, also known as N-methyl-2-methylsulfanylquinazolin-4-amine or N-methyl-2-(methylsulfanyl)-4-quinazolinamine, is a compound that has been studied for its antimicrobial properties . .

Mode of Action

It has been suggested that it may interact with bacterial cells to inhibit biofilm formation . Biofilms are communities of microorganisms that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections.

Biochemical Pathways

The compound appears to affect the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities . Quorum sensing is a system of stimulus and response correlated to population density. It is believed that the compound interferes with the production of exopolysaccharides, which are major components of the biofilm matrix, and inhibits the twitching motility of Pseudomonas cells .

Result of Action

The compound has been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics.

Eigenschaften

IUPAC Name |

N-methyl-2-methylsulfanylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-11-9-7-5-3-4-6-8(7)12-10(13-9)14-2/h3-6H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFGWZJQAHKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC=CC=C21)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)

![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)